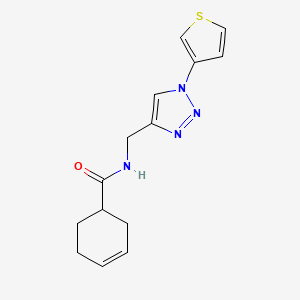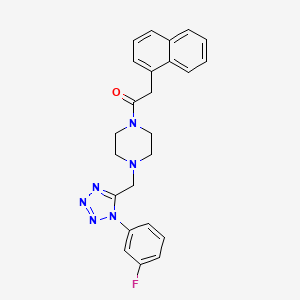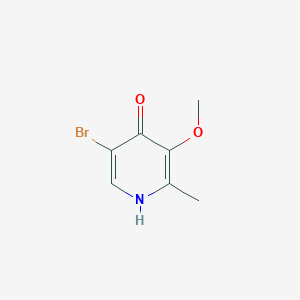
Naphthalen-1-yl(piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Sensorimotor Functions Impairment
JWH-018, a compound structurally related to Naphthalen-1-yl(piperidin-4-yl)methanone, impairs sensorimotor functions in mice, demonstrating significant effects on visual, auditory, and tactile responses. This compound induces hypothermia, analgesia, and locomotion reduction, similar to THC but with unique neurological alterations such as convulsions and hyperreflexia at high doses. The study emphasizes the need for understanding the potential public health risks associated with JWH-018, especially concerning tasks requiring motor coordination and alertness (Ossato et al., 2015).
Quantification in Human Serum
Research on the quantification of JWH-018 in human serum highlights the development of a sensitive HPLC-ESI-MS-MS method. This method facilitates the detection of JWH-018 at very low concentrations, reflecting its potent psychoactive effects even at minimal dosages. The rapid decline in serum concentrations post-consumption underscores the challenges in detecting JWH-018 use and the need for sensitive analytical techniques (Teske et al., 2010).
Molecular Interaction with CB1 Receptor
The antagonist activity of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; a molecule structurally similar to the query compound) at the CB1 receptor has been explored. This research provides insights into the conformations and binding interactions of cannabinoid receptor antagonists, offering a foundation for designing drugs targeting cannabinoid receptor-mediated pathways (Shim et al., 2002).
Naphthoquinone Based Chemosensors
Naphthoquinone derivatives have been studied for their selective coordination to transition metal ions, demonstrating remarkable selectivity towards Cu2+ ions. This research highlights the potential of naphthalene derivatives in developing chemosensors for metal ion detection, which could have applications in environmental monitoring and biochemistry (Gosavi-Mirkute et al., 2017).
Mechanism of Action
Target of Action
The primary targets of Naphthalen-1-yl(piperidin-4-yl)methanone are the cannabinoid receptors, specifically the CB1 and CB2 receptors . These receptors play a crucial role in the regulation of gastrointestinal (GI) motility and inflammation .
Mode of Action
this compound interacts with its targets, the CB1 and CB2 receptors, to exert its effects. It acts as an agonist, binding to these receptors and activating them . This interaction results in the slowing of all parameters of GI motility .
Biochemical Pathways
The activation of the CB1 and CB2 receptors by this compound affects the endocannabinoid system, which is involved in the regulation of GI motility and inflammation . The downstream effects of this interaction include the slowing of GI transit and colonic propulsion .
Pharmacokinetics
It is known that the compound is peripherally restricted
Result of Action
The molecular and cellular effects of this compound’s action include the slowing of all parameters of GI motility . These effects are significantly reduced by the CB1 receptor antagonist, indicating that the actions of this compound on GI motility are mediated by peripherally located CB1 receptors .
Action Environment
Given that the compound is peripherally restricted , it is plausible that factors such as local tissue environment and metabolic activity could influence its action and efficacy
Biochemical Analysis
Cellular Effects
It has been suggested that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
naphthalen-1-yl(piperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16(13-8-10-17-11-9-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,17H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOBMQJYQZVOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2714936.png)

![3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714939.png)
![2-(3-fluoro-4-methylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2714941.png)

![Cyclohexyl-[[2-(hydroxymethyl)phenyl]methyl]ammonium](/img/structure/B2714945.png)


![N-isobutyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-3-piperidinecarboxamide](/img/structure/B2714949.png)
![3-[3-(benzyloxy)phenyl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B2714950.png)

![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2714955.png)